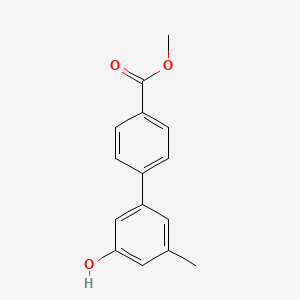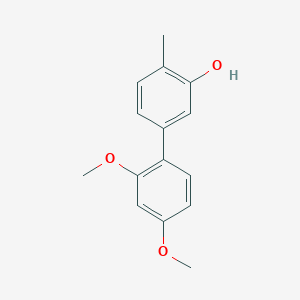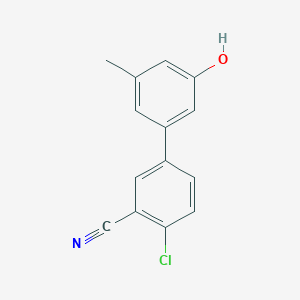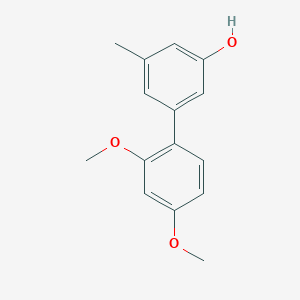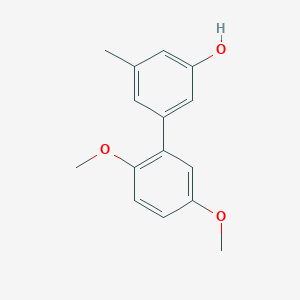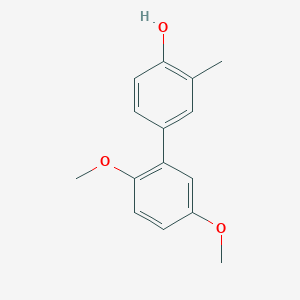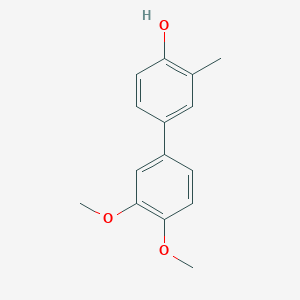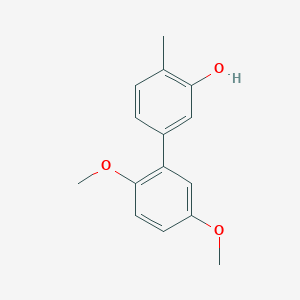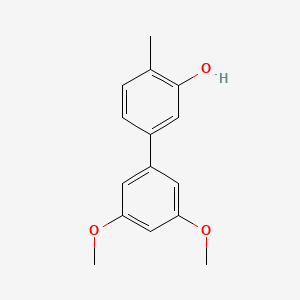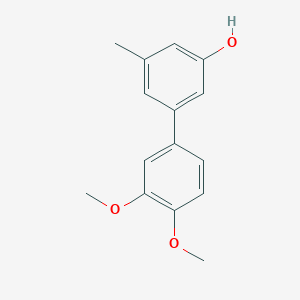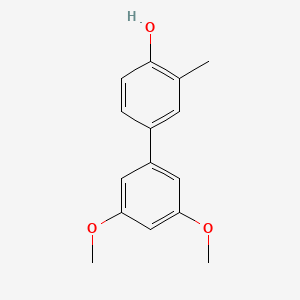
4-(3,5-Dimethoxyphenyl)-2-methylphenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dimethoxyphenyl)-2-methylphenol, 95% (also known as 4-DMP-2MP) is a chemical compound that has a wide range of applications in scientific research. It is an aromatic compound with a phenol group and two methoxy groups, which gives it its unique properties. 4-DMP-2MP is often used as a starting material in organic synthesis and is also used in various biochemical and physiological experiments.
科学的研究の応用
4-DMP-2MP is used in a wide range of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug discovery. It has been used as a starting material in organic synthesis to make a variety of compounds, including polymers, surfactants, and pharmaceuticals. In biochemical and physiological studies, 4-DMP-2MP has been used to study the effects of various compounds on cells and tissues. It has also been used in drug discovery to study the effects of drugs on cells and tissues.
作用機序
The mechanism of action of 4-DMP-2MP is not yet fully understood. However, it is believed that the two methoxy groups on the compound interact with proteins in the cell, which then triggers a cascade of biochemical reactions. These biochemical reactions result in the production of various metabolites, which can then interact with other molecules in the cell to produce a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMP-2MP are not yet fully understood. However, studies have shown that the compound can interact with various proteins in the cell, resulting in the production of various metabolites. These metabolites can then interact with other molecules in the cell to produce a variety of effects, including changes in gene expression, cell proliferation, and cell death.
実験室実験の利点と制限
4-DMP-2MP has several advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable in a variety of conditions. Additionally, it is not toxic and can be used in a wide range of experiments. However, one limitation of 4-DMP-2MP is that it can be difficult to control the concentration of the compound in a lab experiment, as it can easily be degraded by light or heat.
将来の方向性
There are a number of potential future directions for 4-DMP-2MP. One potential direction is to further study the biochemical and physiological effects of the compound. Additionally, further research could be done to explore the potential applications of 4-DMP-2MP in drug discovery and development. Another potential direction is to develop new methods of synthesis for 4-DMP-2MP that are faster and more efficient. Finally, further research could be done to explore the potential uses of 4-DMP-2MP in other fields, such as agriculture and food science.
合成法
4-DMP-2MP can be synthesized through a variety of methods, depending on the desired end product. The most common method is a Grignard reaction, which involves the reaction of a Grignard reagent with an aldehyde or ketone. This reaction produces an alcohol, which can then be converted into 4-DMP-2MP by oxidation with a suitable oxidizing agent, such as potassium permanganate or sodium hypochlorite. Other methods of synthesis include the reaction of an ester with a Grignard reagent, the reaction of an amine with an aldehyde or ketone, and the reaction of an alcohol with an acid chloride.
特性
IUPAC Name |
4-(3,5-dimethoxyphenyl)-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-10-6-11(4-5-15(10)16)12-7-13(17-2)9-14(8-12)18-3/h4-9,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRQEHILCHOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683914 |
Source


|
| Record name | 3',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261934-56-8 |
Source


|
| Record name | 3',5'-Dimethoxy-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


